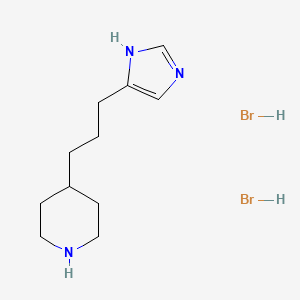

VUF 5681 dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VUF 5681 dihydrobromide is a potent histamine H3-receptor silent antagonist . It serves as a small molecule inhibitor of phosphatidylinositol-3-kinase (PI3K), a key enzyme responsible for regulating cell growth and differentiation . The inhibition of PI3K activity lies at the core of VUF 5681 dihydrobromide’s functionality .

Molecular Structure Analysis

The molecular formula of VUF 5681 dihydrobromide is C11H21Br2N3 . Its molecular weight is 355.11 .Chemical Reactions Analysis

VUF 5681 dihydrobromide acts as an inhibitor of PI3K, effectively hindering its activity, leading to a subsequent decrease in the functionality of downstream signaling pathways .Physical And Chemical Properties Analysis

VUF 5681 dihydrobromide is a white solid . Its purity, as determined by HPLC, is greater than 99% . The carbon content is 36.28%, the hydrogen content is 6.09%, and the nitrogen content is 11.54% .Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of “VUF 5681 dihydrobromide,” but it appears that detailed information on specific applications in various fields is limited online. The compound is identified as a potent histamine H3-receptor silent antagonist, which suggests its potential use in neuroscience and pharmacology research, particularly related to central nervous system diseases .

Wirkmechanismus

Target of Action

VUF 5681 dihydrobromide is a potent and selective antagonist that binds selectively to the histamine H3 receptor . The histamine H3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .

Mode of Action

VUF 5681 dihydrobromide acts as a neutral antagonist of the histamine H3 receptor . This means it binds to the H3 receptor without activating it, thereby blocking the receptor’s interaction with other agonists. Interestingly, VUF 5681 dihydrobromide also exhibits partial agonist activity at the H3 receptor . This means that while it can block the effects of more potent H3 agonists, it can also induce a response from the H3 receptor when administered by itself .

Biochemical Pathways

The histamine H3 receptor is involved in various biochemical pathways in the brain. It modulates the synthesis of histamine in the brain through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . By acting as an antagonist, VUF 5681 dihydrobromide can modulate these pathways, potentially affecting various neurological processes.

Result of Action

By acting as a neutral antagonist and partial agonist of the histamine H3 receptor, VUF 5681 dihydrobromide can modulate the activity of this receptor and influence the release of neurotransmitters in the brain . This can have various molecular and cellular effects, potentially impacting central nervous system function .

Eigenschaften

IUPAC Name |

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFVIGXPKWSZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2=CN=CN2.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702395 |

Source

|

| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639089-06-8 |

Source

|

| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

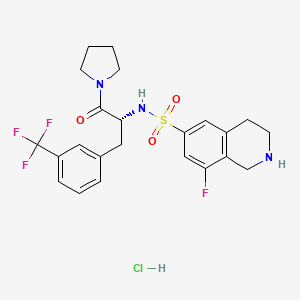

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

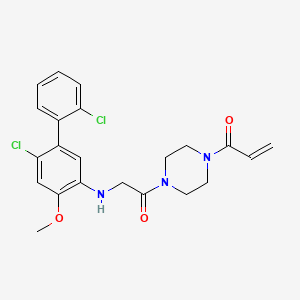

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)